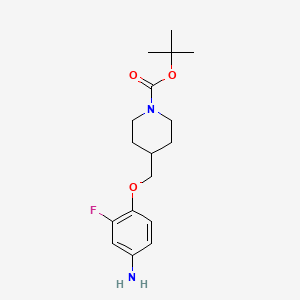

tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate

Description

tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group, a methylene-linked 4-amino-2-fluorophenoxy substituent, and a piperidine ring. Its synthesis often involves reductive amination or nucleophilic substitution reactions, as seen in intermediates for quinoline-thiazolidinone conjugates .

Properties

IUPAC Name |

tert-butyl 4-[(4-amino-2-fluorophenoxy)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-5-4-13(19)10-14(15)18/h4-5,10,12H,6-9,11,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQVHGZWTWPUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Route

- Starting Materials : tert-Butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate and 4-amino-2-fluorophenol or its derivatives.

- Base : Potassium carbonate or cesium fluoride to facilitate nucleophilic attack.

- Solvent : Polar aprotic solvents such as NMP or DMA, or ethanol/water mixtures.

- Temperature : Elevated temperatures ranging from 85 °C to 105 °C.

- Reaction Time : 16–24 hours, with intermittent additions of reagents in some protocols.

- Workup : Cooling, addition of water to induce crystallization, filtration, washing, and drying under vacuum.

- Purification : Crystallization or column chromatography depending on the method.

This method leverages the displacement of a good leaving group (methylsulfonyl) by the phenoxy nucleophile, enabling the formation of the ether linkage essential for the target molecule.

Catalytic Hydrogenation Route

- Starting Material : Nitro-substituted precursor tert-Butyl 4-(4-nitro-2-fluorophenyl)piperidine-1-carboxylate.

- Catalyst : 10% Palladium on carbon (Pd/C).

- Solvent : Ethyl acetate.

- Conditions : Hydrogen gas atmosphere at 30 °C for 16 hours.

- Outcome : Reduction of the nitro group to the amino group, yielding tert-Butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate with high yield and purity.

This method is typically used to prepare the amino precursor prior to ether formation or other modifications.

Experimental Data Summary

| Parameter | Method 1 (NMP) | Method 2 (EtOH/H2O) | Method 3 (DMA + CsF) | Method 4 (Hydrogenation) |

|---|---|---|---|---|

| Yield (%) | 95 | 84 | 58–60 | 96 |

| Temperature (°C) | 100–105 | Reflux (~78) | 85 | 30 |

| Time (h) | 24 | 16.5 | 12–18 | 16 |

| Base | K2CO3 | K2CO3 | CsF | N/A |

| Solvent | NMP | Ethanol/Water | DMA | Ethyl acetate |

| Purification | Filtration + drying | Crystallization + washing | Column chromatography | Filtration + drying |

| Characterization | NMR, MS | NMR, MS | NMR, LC-MS | NMR, MS |

Notes on Reaction Optimization and Scale-Up

- Base Selection : Potassium carbonate is commonly used for nucleophilic aromatic substitution due to its moderate strength and compatibility with solvents like ethanol and NMP. Cesium fluoride offers stronger nucleophilicity and can improve reaction rates in polar aprotic solvents but may reduce yield due to side reactions.

- Solvent Choice : Polar aprotic solvents such as NMP and DMA facilitate nucleophilic substitution by stabilizing ions and enhancing solubility of reagents.

- Temperature and Time : Elevated temperatures (85–105 °C) and extended reaction times (12–24 h) are necessary to drive the substitution to completion.

- Purification : Crystallization from aqueous or alcoholic media is preferred for large-scale synthesis to avoid chromatographic steps; however, chromatography is used for small-scale or high-purity requirements.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

Substitution: : Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃) as catalysts.

Major Products Formed

Oxidation: : Formation of nitro derivatives.

Reduction: : Production of amine derivatives.

Substitution: : Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily studied for its potential as a pharmaceutical agent, particularly in the treatment of various diseases. Its mechanism of action typically involves modulation of enzyme activity and receptor interactions.

Enzyme Inhibition

Research indicates that tert-butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate may inhibit specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism. The structure-activity relationship (SAR) studies reveal that modifications to the compound can enhance its inhibitory potency against DPP-IV, making it a candidate for diabetes treatment.

| Compound | Target Enzyme | Inhibition Potency | Reference |

|---|---|---|---|

| tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate | DPP-IV | High | |

| Related Compound A | DPP-IV | Moderate | |

| Related Compound B | DPP-IV | Low |

Anticancer Potential

The compound's unique structure may confer anticancer properties. Preliminary studies show that related compounds inhibit key signaling pathways involved in tumor growth and metastasis.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their anticancer activity against various cell lines. Results demonstrated significant cytotoxic effects, suggesting potential for development as an anticancer drug.

| Derivative | Cell Line Tested | Activity Level | Method of Synthesis |

|---|---|---|---|

| Derivative A | Breast Cancer | High | Alkylation |

| Derivative B | Lung Cancer | Moderate | Esterification |

| Derivative C | Colon Cancer | Low | Direct fluorination |

Neuroprotective Effects

Emerging evidence suggests that piperidine derivatives may exhibit neuroprotective effects, making this compound relevant in neurodegenerative disease research. Its ability to interact with neurotransmitter systems could provide insights into new treatments for conditions like Alzheimer's disease.

Agrochemical Applications

The compound's unique chemical structure also positions it as a candidate for agrochemical development, particularly as a pesticide or herbicide.

Herbicidal Efficacy

Field trials have assessed the herbicidal properties of formulations containing this compound against common weeds. Results indicated that formulations with this compound significantly reduced weed biomass compared to controls.

| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Control | 0 | N/A |

| Treatment 1 | 70 | 200 |

| Treatment 2 | 85 | 300 |

Mechanism of Action

The mechanism by which tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, the compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The compound is compared to analogs with modifications in the piperidine ring, substituent groups, or linker regions. Key examples include:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The target compound’s amino and ether groups enhance water solubility compared to purely aromatic analogs (e.g., phenylamino variant) .

- Stability : The Boc group improves stability under basic conditions, whereas the dihydropyridine analog’s unsaturation may increase oxidation susceptibility .

Biological Activity

tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H25FN2O3

- Molecular Weight : 324.39 g/mol

- CAS Number : 1000053-44-0

The structure includes a piperidine ring, which is known for its versatility in drug design, and a fluorophenoxy group that may influence its biological interactions.

Biological Activity Overview

The biological activity of tert-butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate has been explored in various studies, highlighting its potential in different therapeutic areas:

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines, suggesting that the piperidine framework can enhance interaction with cancer-related targets .

Antimicrobial Properties

Preliminary research suggests that this compound may possess antimicrobial activity. Its structural characteristics could facilitate binding to bacterial enzymes or receptors, potentially inhibiting their function .

The mechanism by which tert-butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate exerts its effects is still under investigation. However, it is hypothesized that the fluorine atom in the phenoxy group may enhance lipophilicity and improve membrane permeability, allowing for better cellular uptake and efficacy against target cells .

Case Studies and Research Findings

Safety and Toxicology

Safety data indicates that tert-butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate has low acute toxicity; however, standard precautions should be taken when handling this compound due to potential irritative effects on skin and eyes .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Utilize a coupling reaction between 4-amino-2-fluorophenol and a piperidine derivative via nucleophilic substitution. Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions .

- Step 2 : Purify intermediates using silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to isolate the target compound .

- Step 3 : Monitor reaction progress via TLC and optimize reaction time and temperature (e.g., 20–60°C, 2–24 hours) to enhance yield .

- Key Considerations :

- Boc deprotection may require acidic conditions (e.g., HCl in dioxane), followed by neutralization to isolate the free amine .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate, and what key spectral features should be analyzed?

- Techniques and Data Interpretation :

Q. What safety precautions are necessary when handling tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate in laboratory settings?

- Protocol :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

- Emergency Measures :

- Skin contact: Wash with soap/water for 15 minutes; seek medical advice if irritation persists .

- Fire hazard: Use CO₂ or dry chemical extinguishers; avoid water jets .

Advanced Questions

Q. How can researchers address discrepancies in the NMR or mass spectrometry data of tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate derivatives?

- Troubleshooting Strategy :

- Isotopic Purity : Confirm absence of fluorine isotopic splitting artifacts in NMR (¹⁹F coupling) .

- Stereochemical Effects : Analyze NOESY or ROESY spectra to resolve piperidine ring conformers .

- Mass Fragmentation : Compare experimental MS/MS patterns with computational predictions (e.g., using PubChem tools) .

Q. What strategies are recommended for optimizing the stability of tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate under varying pH and temperature conditions?

- Experimental Design :

- Stability Study :

- Incubate the compound in buffers (pH 3–10) at 25°C and 40°C for 7 days.

- Monitor degradation via HPLC and track loss of parent peak .

- Findings :

- Likely instability in acidic conditions (Boc group hydrolysis) and elevated temperatures .

- Storage Recommendations :

- Store at –20°C under nitrogen to prevent oxidation .

Q. How can the potential biological activity of tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate be evaluated, and what in vitro assays are appropriate?

- Methodology :

- Target Identification : Screen against kinase or GPCR targets using molecular docking (e.g., PyMOL) based on structural analogs .

- Cell-Based Assays :

- Cytotoxicity: MTT assay in HEK-293 or HeLa cells (IC₅₀ determination) .

- Solubility: Measure in PBS or DMSO using nephelometry .

- Data Interpretation :

- Compare activity with known piperidine-based inhibitors (e.g., antipsychotics or antivirals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.